3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid 3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid
Brand Name: Vulcanchem
CAS No.: 175278-41-8
VCID: VC20896993
InChI: InChI=1S/C13H14N2O4/c16-13(17)6-4-10-3-5-11(12(9-10)15(18)19)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,16,17)
SMILES: C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Molecular Formula: C13H14N2O4
Molecular Weight: 262.26 g/mol

3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid

CAS No.: 175278-41-8

Cat. No.: VC20896993

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Nitro-4-tetrahydro-1H-pyrrol-1-ylphenyl)acrylic acid - 175278-41-8

Specification

CAS No. 175278-41-8
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
IUPAC Name 3-(3-nitro-4-pyrrolidin-1-ylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C13H14N2O4/c16-13(17)6-4-10-3-5-11(12(9-10)15(18)19)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,16,17)
Standard InChI Key UDLTYRICBOUKIU-UHFFFAOYSA-N
Isomeric SMILES C1CCN(C1)C2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-]
SMILES C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]
Canonical SMILES C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

IUPAC Name: (2E)-3-[3-nitro-4-(pyrrolidin-1-yl)phenyl]prop-2-enoic acid
CAS Number: 175278-41-8
Molecular Formula: C₁₃H₁₄N₂O₄
Molecular Weight: 262.26 g/mol
Key Functional Groups:

  • Nitro group (-NO₂) at the 3-position of the phenyl ring

  • Pyrrolidine ring at the 4-position of the phenyl ring

  • Acrylic acid moiety (α,β-unsaturated carboxylic acid)
    Synonyms:

  • RARECHEM AL BK 0459

  • 3-(3-Nitro-4-pyrrolidinophenyl)acrylic acid

  • (E)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)acrylic acid

Physical and Chemical Properties

PropertyValueSource
Melting Point243 °C
Boiling Point483.9 ± 45.0 °C (Predicted)
Density1.370 ± 0.06 g/cm³ (Predicted)
pKa4.52 ± 0.10 (Predicted)
SolubilityNot fully characterized

Synthesis and Reactivity

Key Synthetic Pathways

  • Coupling Reactions: Formation of the pyrrolidine-substituted phenyl ring via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

  • Acrylic Acid Formation: Introduction of the α,β-unsaturated carboxylic acid group via Knoevenagel condensation or Wittig reaction.

Reactivity Highlights

  • The acrylic acid moiety acts as a Michael acceptor, enabling conjugate additions with nucleophiles (e.g., thiols, amines) .

  • The nitro group may undergo reduction to an amine for further functionalization.

Applications in Research

Antimicrobial Activity

Preliminary studies suggest nitro-containing compounds like this derivative disrupt bacterial cell membranes, though specific data for this compound remain limited.

Organic Synthesis

  • Used in click chemistry for thiol-yne and amino-yne reactions due to its activated alkyne-like properties .

  • Serves as a building block for synthesizing heterocycles (e.g., pyrroles) via organocatalyzed cycloadditions .

Hazard CategoryInformationSource
Irritant PotentialClassified as an irritant
Protective EquipmentGloves, safety glasses, dust mask
StorageStable under recommended conditions
SupplierPurityPackagingPrice (USD)Source
Apolloscientific1 g$109
Matrix Scientific≥97%1 g$157
AK Scientific5 g$576

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